molecular formula C16H11NO3 B11851886 8-Hydroxy-2-phenylquinoline-4-carboxylic acid CAS No. 1032-45-7

8-Hydroxy-2-phenylquinoline-4-carboxylic acid

Cat. No.: B11851886
CAS No.: 1032-45-7
M. Wt: 265.26 g/mol
InChI Key: JRVKMGVIOSRZHR-UHFFFAOYSA-N
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Description

8-Hydroxy-2-phenylquinoline-4-carboxylic acid is a compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with a hydroxyl group at the 8th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-2-phenylquinoline-4-carboxylic acid typically involves the condensation of 8-hydroxyquinoline with a substituted aniline in the presence of a condensing agent such as phosphorus trichloride. This reaction yields the desired product in good amounts, typically ranging from 61% to 79% .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Hydroxy-2-phenylquinoline-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Hydroxy-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 8-Hydroxy-2-phenylquinoline-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

1032-45-7

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

8-hydroxy-2-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C16H11NO3/c18-14-8-4-7-11-12(16(19)20)9-13(17-15(11)14)10-5-2-1-3-6-10/h1-9,18H,(H,19,20)

InChI Key

JRVKMGVIOSRZHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O)C(=C2)C(=O)O

Origin of Product

United States

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